molecular formula C17H21N3O4 B3793802 N-(4-{2-[(1-isoxazol-3-ylethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide

N-(4-{2-[(1-isoxazol-3-ylethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide

Cat. No.: B3793802
M. Wt: 331.4 g/mol
InChI Key: DZOWLAFFWQCQRL-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . It’s found in many commercially available drugs and is significant in the field of drug discovery .


Synthesis Analysis

Isoxazoles can be synthesized through various methods. One of the most common methods is the (3 + 2) cycloaddition reaction of an alkyne (which acts as a dipolarophile) and nitrile oxide (which acts as the dipole) . Another method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .


Molecular Structure Analysis

Isoxazole is a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The specific structure of “N-(4-{2-[(1-isoxazol-3-ylethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide” would include this isoxazole ring along with additional functional groups.


Chemical Reactions Analysis

The chemical reactions involving isoxazoles can vary widely depending on the specific compound and conditions. For example, the ketone, enol, and enolate forms of certain isoxazole compounds can afford different intramolecular cyclization products, depending on the conditions .

Future Directions

The future directions in the field of isoxazole research involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . These efforts are aimed at expanding the available drug-like chemical space and accelerating the drug discovery program .

Properties

IUPAC Name

N-[4-[2-[methyl-[1-(1,2-oxazol-3-yl)ethyl]amino]-2-oxoethoxy]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-4-16(21)18-13-5-7-14(8-6-13)23-11-17(22)20(3)12(2)15-9-10-24-19-15/h5-10,12H,4,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOWLAFFWQCQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OCC(=O)N(C)C(C)C2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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